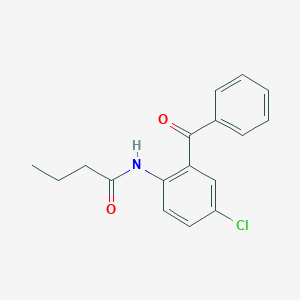

N-(2-benzoyl-4-chlorophenyl)butanamide

Descripción

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is N-(2-benzoyl-4-chlorophenyl)butanamide , derived from its substituents:

- 2-Benzoyl-4-chlorophenyl : A benzene ring substituted with a ketone (benzoyl) at position 2 and chlorine at position 4.

- Butanamide : A four-carbon alkyl chain terminating in an amide group.

Alternative names include N-[4-chloro-2-(phenylcarbonyl)phenyl]butanamide and 2′-Benzoyl-4′-chlorobutyranilide.

Crystallographic Analysis and Three-Dimensional Configuration

Single-crystal X-ray diffraction studies reveal:

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̄ |

| Unit cell dimensions | a = 9.6023(16) Å, b = 9.9881(17) Å, c = 13.406(2) Å |

| Angles | α = 77.627(2)°, β = 70.524(2)°, γ = 73.294(2)° |

| Volume | 1151.0(3) ų |

| Z | 2 |

The molecule exhibits a planar NC–O–C–C fragment, with dihedral angles of 66.71° and 59.61° between the chlorophenyl and benzoyl rings. Intramolecular hydrogen bonds (O–H⋯N: 2.477 Å) stabilize the conformation.

Comparative Molecular Geometry with Analogous Chlorophenyl Amides

Compared to N-(2-chlorophenyl)butanamide (C₁₀H₁₂ClNO), the benzoyl substitution in N-(2-benzoyl-4-chlorophenyl)butanamide introduces steric hindrance, increasing the C–Cl bond length to 1.737 Å versus 1.698 Å in simpler analogs. The butanamide chain adopts a gauche conformation, contrasting with the trans orientation in non-aromatic amides.

Propiedades

Fórmula molecular |

C17H16ClNO2 |

|---|---|

Peso molecular |

301.8 g/mol |

Nombre IUPAC |

N-(2-benzoyl-4-chlorophenyl)butanamide |

InChI |

InChI=1S/C17H16ClNO2/c1-2-6-16(20)19-15-10-9-13(18)11-14(15)17(21)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,20) |

Clave InChI |

BBNXOCYPRYPTPZ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

SMILES canónico |

CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide

- Molecular Formula : C₁₅H₁₃ClN₂O₂

- Key Features: Substituted with a 2-aminoacetamide group instead of butanamide.

- Properties: Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions but irreversibly degrades to C₁₃H₁₀NOCl . Detected via LC-MS (retention time: 3.0 min, m/z 289.0 [M+H]⁺) and characterized by NMR and IR spectroscopy . Lower molecular weight (288.1 Da) compared to the target compound, likely reducing lipophilicity.

N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide

- Molecular Formula: C₁₉H₁₃Cl₂NO₃S

- Key Features : Sulfonamide group replaces the amide, with an additional 4-chlorophenyl ring.

- Properties :

- Acts as a CCR2/CCR9 receptor inhibitor due to sulfonamide’s hydrogen-bonding capacity .

- Intramolecular N–H···O hydrogen bond stabilizes the crystal structure, with aromatic π-π interactions (dihedral angle: 10.6°) .

- Higher molecular weight (406.28 g/mol) and polarity compared to the target compound, enhancing aqueous solubility.

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

- Key Features : Contains pyrimidine and cyclopropanesulfonamide groups.

- Properties :

N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide

- Molecular Formula : C₂₀H₂₀ClN₃O₂S

- Key Features: Thiadiazole ring and 2-methylphenoxy group.

- Properties: High XLogP3 (4.8) indicates significant lipophilicity, favoring membrane permeability .

p-Fluoro-butyrylfentanyl

- Molecular Formula : C₂₃H₂₈FN₃O

- Key Features : Piperidine and fluorophenyl groups.

- Properties :

Structural and Functional Analysis

Molecular Weight and Polarity

Insights :

- The butanamide chain in the target compound balances lipophilicity (LogP ~3.5) for membrane penetration and solubility for bioavailability.

- Sulfonamide and thiadiazole groups increase molecular weight and polarity, affecting pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.